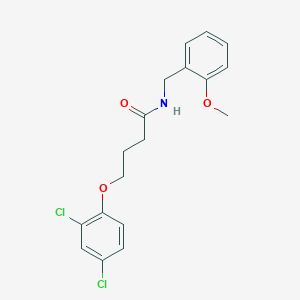
4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound belongs to the class of compounds called benzamides, which are known for their ability to modulate the activity of certain receptors in the brain.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has been extensively studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, schizophrenia, and pain management. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce negative symptoms in clinical trials. In pain management, this compound has been shown to reduce pain sensitivity and improve quality of life in animal models.
Mécanisme D'action
4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the brain. Activation of the α7 nAChR has been shown to have a variety of effects on neuronal function, including modulation of synaptic plasticity, neurotransmitter release, and neuronal excitability. This compound has been shown to increase the activity of the α7 nAChR, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, reduction of inflammation, and improvement of cognitive function. This compound has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, leading to improved synaptic plasticity and cognitive function. This compound has also been shown to reduce the release of pro-inflammatory cytokines, leading to reduced inflammation and improved neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has several advantages for lab experiments, including its high purity and stability, its ability to cross the blood-brain barrier, and its selectivity for the α7 nAChR. However, this compound also has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide, including further optimization of its synthesis method, development of more selective analogs, and investigation of its potential therapeutic applications in other medical conditions. This compound has shown promise as a therapeutic agent for Alzheimer's disease, schizophrenia, and pain management, but further research is needed to fully understand its mechanism of action and potential applications. Additionally, the development of more selective analogs of this compound could lead to improved therapeutic efficacy and reduced off-target effects.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c1-23-16-6-3-2-5-13(16)12-21-18(22)7-4-10-24-17-9-8-14(19)11-15(17)20/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNOBDXGZBAOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3845219.png)
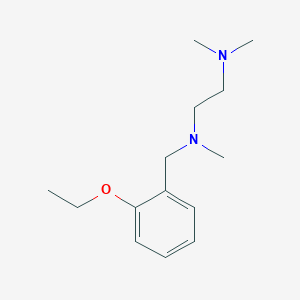

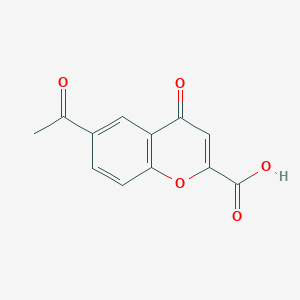
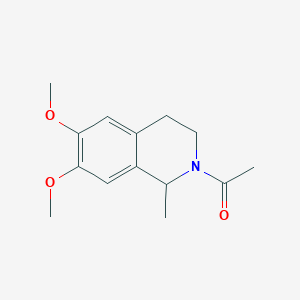
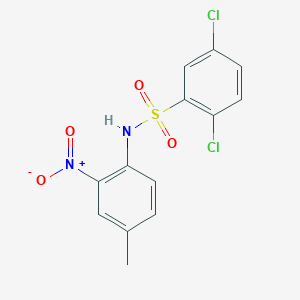
![6-phenyl-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B3845258.png)
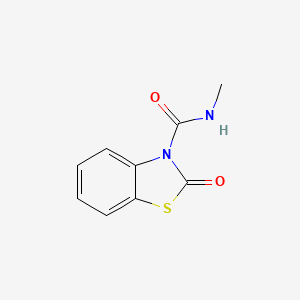
![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3845272.png)
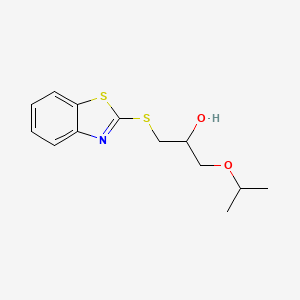
![2-{2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845278.png)
![2,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3845287.png)
![methyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B3845288.png)
![3-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,4,6-trimethylbenzyl acetate](/img/structure/B3845301.png)